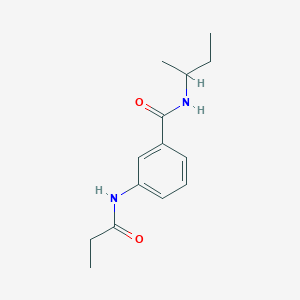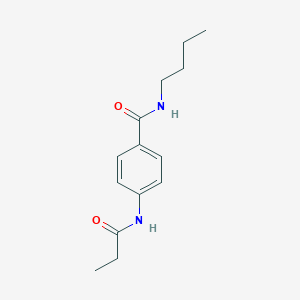![molecular formula C16H17N3O2 B267563 N-{4-[(anilinocarbonyl)amino]phenyl}propanamide](/img/structure/B267563.png)
N-{4-[(anilinocarbonyl)amino]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(anilinocarbonyl)amino]phenyl}propanamide, also known as N-(4-(carbamoylanilino)phenyl)propanamide or CB30865, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
CB30865 inhibits the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of immune responses and cancer cell growth. By inhibiting DPP-IV, CB30865 can enhance the immune response against cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
CB30865 has been shown to have anti-cancer effects in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. CB30865 has also been shown to enhance the immune response against cancer cells by increasing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
CB30865 has several advantages for lab experiments, including its small molecular size and ease of synthesis. However, one limitation is that it may not be effective in all types of cancer cells, and further studies are needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
There are several future directions for the study of CB30865. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to study its efficacy in different types of cancer cells and in animal models. Additionally, further studies are needed to determine the optimal dosage and administration of CB30865 for maximum efficacy.
Synthesemethoden
CB30865 can be synthesized by reacting 4-aminobenzoic acid with 4-nitrophenyl isocyanate to form 4-nitrophenyl N-{4-[(anilinocarbonyl)amino]phenyl}propanamide(4-aminobenzoyl)carbamate, which is then reduced with sodium dithionite to obtain CB30865. The synthesis method has been described in detail in a research article published by the Journal of Medicinal Chemistry.
Wissenschaftliche Forschungsanwendungen
CB30865 has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CB30865 has also been shown to enhance the anti-cancer effects of other chemotherapeutic agents.
Eigenschaften
Produktname |
N-{4-[(anilinocarbonyl)amino]phenyl}propanamide |
|---|---|
Molekularformel |
C16H17N3O2 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
N-[4-(phenylcarbamoylamino)phenyl]propanamide |
InChI |
InChI=1S/C16H17N3O2/c1-2-15(20)17-13-8-10-14(11-9-13)19-16(21)18-12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,20)(H2,18,19,21) |
InChI-Schlüssel |
GMBITRIYMUNYKW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B267481.png)
![N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide](/img/structure/B267482.png)
![2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B267484.png)
![N-(2-methoxyethyl)-3-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267485.png)
![N-(butan-2-yl)-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267486.png)
![4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B267488.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B267490.png)
![4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B267492.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B267495.png)
![4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267496.png)
![N-(3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}phenyl)butanamide](/img/structure/B267499.png)

![N-[(4-methoxyphenyl)acetyl]-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B267503.png)